2-Oxo-2-phenylethyl 4-fluorobenzoate
CAS No.: 55153-22-5
Cat. No.: VC21467231
Molecular Formula: C15H11FO3
Molecular Weight: 258.24g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55153-22-5 |
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Molecular Formula | C15H11FO3 |
Molecular Weight | 258.24g/mol |
IUPAC Name | phenacyl 4-fluorobenzoate |
Standard InChI | InChI=1S/C15H11FO3/c16-13-8-6-12(7-9-13)15(18)19-10-14(17)11-4-2-1-3-5-11/h1-9H,10H2 |
Standard InChI Key | JMKXNLKFKYELHU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)F |
Canonical SMILES | C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)F |
Introduction
Chemical Structure and Identification
Molecular Identity and Nomenclature
2-Oxo-2-phenylethyl 4-fluorobenzoate belongs to the class of phenacyl esters, specifically those featuring a fluorinated benzoate group. The compound is also known by several synonyms including phenacyl 4-fluorobenzoate and 4-fluorobenzoic acid phenacyl ester . Its registry number in the Chemical Abstracts Service (CAS) database is 55153-22-5, which serves as a unique identifier for this specific compound . The systematic IUPAC name for this compound is phenacyl 4-fluorobenzoate, though the name 2-oxo-2-phenylethyl 4-fluorobenzoate is commonly used in scientific literature to emphasize its structural arrangement .
Structural Composition and Representation
The molecular formula of 2-oxo-2-phenylethyl 4-fluorobenzoate is C₁₅H₁₁FO₃, indicating it contains 15 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . This organic compound has a molecular weight of 258.24 g/mol . The structure consists of three key components:
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A phenyl ring (C₆H₅-)
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A carbonyl group (-C=O)
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A methylene group (-CH₂-) connecting to a 4-fluorobenzoate ester group
The structural representation can be described using various notation systems including:
SMILES Notation: C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)F
InChI: InChI=1S/C15H11FO3/c16-13-8-6-12(7-9-13)15(18)19-10-14(17)11-4-2-1-3-5-11/h1-9H,10H2
InChIKey: JMKXNLKFKYELHU-UHFFFAOYSA-N
Table 1: Key Structural Identifiers of 2-Oxo-2-phenylethyl 4-fluorobenzoate
Identifier Type | Value |
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Molecular Formula | C₁₅H₁₁FO₃ |
Molecular Weight | 258.24 g/mol |
SMILES | C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)F |
InChI | InChI=1S/C15H11FO3/c16-13-8-6-12(7-9-13)15(18)19-10-14(17)11-4-2-1-3-5-11/h1-9H,10H2 |
InChIKey | JMKXNLKFKYELHU-UHFFFAOYSA-N |
CAS Number | 55153-22-5 |
Physical and Chemical Properties
Chemical Reactivity
As an ester containing a ketone functionality, 2-oxo-2-phenylethyl 4-fluorobenzoate exhibits chemical reactivity characteristic of both functional groups. The compound contains three key reactive sites:
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The ketone carbonyl group, which can participate in nucleophilic addition reactions
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The ester linkage, which is susceptible to hydrolysis, transesterification, and aminolysis
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The aromatic rings, particularly the fluorinated ring, which can undergo various substitution reactions
The presence of the fluorine atom on the benzoate moiety introduces electron-withdrawing effects that influence the reactivity of the adjacent functional groups. This electronic effect can enhance the electrophilicity of the carbonyl carbon in the ester group, potentially making it more susceptible to nucleophilic attack compared to non-fluorinated analogs.
Synthesis Methodologies
Photocatalytic Coupling Method
One efficient method for synthesizing 2-oxo-2-phenylethyl 4-fluorobenzoate involves a photocatalytic coupling reaction under mild conditions. According to the synthetic procedure outlined in the available research, this approach involves:
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Reaction of cinnamic acid (compound 1a) with 4-fluorobenzoic acid (compound 2k)
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Use of a catalyst system consisting of cat-1 (2 mol%) and Pd(TFA)₂ (5 mol%)
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Addition of NaH₂PO₄ as a base
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Dimethyl sulfoxide (DMSO) as the solvent
This synthetic method produced the target compound with a high yield of 82%, demonstrating its efficiency and practicality . The product was purified using column chromatography with a hexane/ethyl acetate (95:5) solvent system, resulting in a white solid .
Table 2: Synthesis Conditions for 2-Oxo-2-phenylethyl 4-fluorobenzoate
Reagent/Condition | Specification |
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Starting Materials | Cinnamic acid (1a, 44 mg, 0.3 mmol) and 4-fluorobenzoic acid (2k, 35 mg, 0.25 mmol) |
Catalysts | cat-1 (5.6 mg, 2 mol%) and Pd(TFA)₂ (4.2 mg, 5 mol%) |
Base | NaH₂PO₄ (30 mg, 0.25 mmol) |
Solvent | DMSO (1.5 mL) |
Purification | Column chromatography (Hexane/Ethyl acetate, 95:5) |
Appearance | White solid |
Yield | 52.9 mg (82%) |
Structural Relationships and Analogous Compounds
Structural Analogs
The search results reveal information about several structural analogs of 2-oxo-2-phenylethyl 4-fluorobenzoate, including:
These compounds differ from the target molecule by the substituent on the para position of the benzoate ring, with fluoro (-F), methoxy (-OCH₃), methyl (-CH₃), propyl (-C₃H₇), and bromo (-Br) groups, respectively. The synthesis of these analogs using similar photocatalytic methods suggests a versatile synthetic approach that tolerates various functional groups.
Related Fluorinated Derivatives
Other fluorinated derivatives mentioned in the search results include:
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2-Oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate, which contains both chloro and fluoro substituents on the benzoate moiety and a phenethylamino group instead of the phenyl group
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2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-fluorobenzoate, which has a more complex structure with additional methyl substituents and a different connectivity pattern
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2-oxo-2-phenylethyl 2-amino-5-fluorobenzoate, featuring an amino group and a different position for the fluorine atom
These related compounds demonstrate the structural diversity possible within this class of molecules and highlight the potential for tuning properties through strategic modifications of the basic scaffold.
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